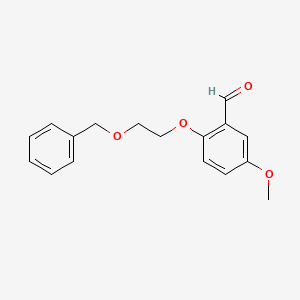
2-(2-Benzyloxy-ethoxy)-5-methoxy-benzaldehyde
Overview
Description
2-(2-Benzyloxy-ethoxy)-5-methoxy-benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, an ethoxy group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxy-ethoxy)-5-methoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and benzyl bromide.
Etherification: The first step involves the etherification of 2-hydroxy-5-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-benzyloxy-5-methoxybenzaldehyde.
Ethoxylation: The next step involves the ethoxylation of 2-benzyloxy-5-methoxybenzaldehyde with ethylene oxide in the presence of a catalyst such as potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyloxy-ethoxy)-5-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 2-(2-Benzyloxy-ethoxy)-5-methoxy-benzoic acid.
Reduction: 2-(2-Benzyloxy-ethoxy)-5-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Benzyloxy-ethoxy)-5-methoxy-benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural features that can interact with biological targets.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxy-ethoxy)-5-methoxy-benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy and methoxy groups can enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzyloxy-ethoxy)-benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-Methoxy-ethoxy)-5-methoxy-benzaldehyde: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
2-(2-Benzyloxy-ethoxy)-4-methoxy-benzaldehyde: The position of the methoxy group is different, which can alter its chemical and biological properties.
Uniqueness
2-(2-Benzyloxy-ethoxy)-5-methoxy-benzaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity, solubility, and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methoxy-2-(2-phenylmethoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-16-7-8-17(15(11-16)12-18)21-10-9-20-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQKFNAHSWRUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














